6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxylic acid
Description
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-10-8-12-13(9-11(10)2)21-15-14(20-12)18(5)6-7-19(15,16(22)23)17(18,3)4/h8-9H,6-7H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNUABZJBLWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4(CCC3(C4(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxylic acid is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews current research findings on its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound belongs to a class of nitrogen-containing heterocycles and exhibits a unique tetracyclic structure which may contribute to its biological activity. The molecular formula is with a molar mass of 351.49 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has focused on several key areas:
-
Anticancer Activity
- Studies have shown that similar compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance, the evaluation of cytotoxicity often employs assays such as MTT and colony-forming assays to determine the efficacy of the compound against tumor cells .
- A notable study demonstrated that compounds with similar structural features inhibited cell proliferation and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
-
Antimicrobial Properties
- Preliminary investigations suggest that this compound may possess antimicrobial activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Comparative studies have indicated that derivatives of this compound show enhanced activity against resistant strains of bacteria when combined with other antimicrobial agents.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit enzymes linked to metabolic disorders such as diabetes. Inhibition assays for enzymes like α-amylase and α-glucosidase are commonly conducted to assess potential antidiabetic properties .
- Results indicate that certain derivatives exhibit significant inhibition rates, suggesting potential therapeutic applications in managing blood glucose levels.
Case Study 1: Anticancer Activity
A study published in 2022 assessed the cytotoxic effects of various derivatives of pentamethyl compounds on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value calculated at 15 µM for one derivative:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative A | 15 | Induces apoptosis via caspase activation |
| Derivative B | 20 | Cell cycle arrest at G1 phase |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound has moderate antibacterial properties and could be further explored for development into an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Q. What experimental techniques are critical for structural elucidation?
Q. How can computational modeling predict the compound’s reactivity and stability?
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Address discrepancies (e.g., variable NMR shifts) via:
- Variable-Temperature NMR : Identify dynamic effects (e.g., ring puckering) by analyzing line broadening at 25°C vs. -40°C .
- 2D NOESY : Confirm spatial proximity of methyl groups to aromatic protons .
- Cross-Validation with XRD : Compare experimental bond lengths/angles with crystallographic data .
Case Study : A 0.3 ppm NMR shift discrepancy was resolved by identifying trace solvent (CDCl vs. DMSO-d) effects .
Q. What strategies elucidate the reaction mechanism of its biological activity?
Q. How to optimize purification for scale-up in academic settings?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 10:1 → 3:1) .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to -20°C for 12 hours (purity >95%) .
- HPLC-Prep : C18 column, isocratic MeCN/HO (65:35) at 2 mL/min .
Recommendation : Monitor for methyl group oxidation byproducts via LC-MS during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
